molecular formula C8H10ClF2N B8144162 (3,4-Difluoro-2-methylphenyl)methanamine hydrochloride

(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride

Cat. No.: B8144162
M. Wt: 193.62 g/mol
InChI Key: MEECNBXJSVQRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H10ClF2N. It is a derivative of methanamine, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions and a methyl group at the 2 position. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluoro-2-methylphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The process begins with the commercially available 3,4-difluoro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of 3,4-difluoro-2-methylbenzaldehyde with an amine source, such as ammonium acetate, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

    Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Substitution: Products with different substituents replacing the fluorine atoms.

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Acylation: Amides.

Scientific Research Applications

(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride has several applications in scientific research:

    Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological conditions.

    Chemical Biology: It serves as a building block for the development of chemical probes to study biological processes.

    Medicinal Chemistry: Researchers use it to design and synthesize new drug candidates with potential therapeutic effects.

    Industrial Chemistry: It is employed in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (3,4-Difluoro-2-methylphenyl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Difluoro-4-methylphenyl)methanamine
  • (3,4-Difluoro-2-methylphenyl)methanol
  • (3,4-Difluoro-2-methylbenzaldehyde

Uniqueness

(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and a methyl group can influence its reactivity and interaction with biological targets, making it a versatile compound in research and development.

Properties

IUPAC Name

(3,4-difluoro-2-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5-6(4-11)2-3-7(9)8(5)10;/h2-3H,4,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEECNBXJSVQRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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